molecular formula C16H12Cl2N2O3 B4190998 N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4190998
M. Wt: 351.2 g/mol
InChI Key: APAZPLLCXLGTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE: is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of two chlorophenyl groups and a hydroxyphenyl group attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(5-CHLORO-2-HYDROXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Hydroxyphenyl Group Addition: The hydroxyphenyl group can be added through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to the formation of dihydroisoxazole derivatives.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic aromatic substitution, at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroisoxazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and coatings.

    Biological Studies: It can be used in biological studies to investigate its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of N5-(5-CHLORO-2-HYDROXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the isoxazole ring or have different substituents.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3/c17-9-5-6-14(21)13(7-9)19-16(22)15-8-12(20-23-15)10-3-1-2-4-11(10)18/h1-7,15,21H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAZPLLCXLGTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

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